Human MAO-B vs. MAO-A Selectivity: Benzylamine Derivative Shows 6.7-Fold Preference Over MAO-A
The target compound inhibits human membrane-bound MAO-B with an IC50 of 8,600 nM, while its inhibition of human purified MAO-A is substantially weaker at IC50 = 58,000 nM, yielding a MAO-A/MAO-B selectivity ratio of approximately 6.7 [1]. This selectivity profile is reported in BindingDB and curated from ChEMBL, representing the only publicly available human MAO isoform data for this specific benzylamine derivative [1]. In the antidepressant behavioral assay (rat forced swim test at 100 mg/kg i.p.), the target compound was among the 6 analogs (out of 16) that produced a statistically significant (P<0.01) reduction in immobility time, confirming in vivo translation of the in vitro MAO engagement [2].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC50) and isoform selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 8,600 nM; MAO-A IC50 = 58,000 nM; MAO-A/MAO-B ratio ≈ 6.7 |
| Comparator Or Baseline | No direct head-to-head comparator available for this exact scaffold; class-level reference: classical non-selective MAO inhibitors (e.g., clomipramine) show MAO-A/MAO-B ratios near 1.0; selective MAO-B inhibitors (selegiline) exhibit ratios >100 |
| Quantified Difference | ~6.7-fold selectivity for MAO-B over MAO-A; non-selective MAO inhibitors ≈ 1-fold; highly selective MAO-B inhibitors >>10-fold |
| Conditions | Human recombinant MAO-B (insect cell membranes) and MAO-A (purified, insect cell membranes); substrate: kynuramine; detection: conversion to 4-hydroxyquinoline (BindingDB Assay IDs linked to ChEMBL) |
Why This Matters
A 6.7-fold MAO-B preference distinguishes this compound from non-selective inhibitors and positions it as a starting point for procuring a moderately MAO-B-biased chemical probe, avoiding the hypertensive 'cheese effect' associated with non-selective MAO-A inhibition.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690) – Affinity Data for N-Benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine: MAO-B IC50 = 8.60E+3 nM; MAO-A IC50 = 5.80E+4 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450825 View Source
- [2] Kumar S, Bawa S, Drabu S, Gupta H, Machwal L, Kumar R. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. Eur J Med Chem. 2011 Feb;46(2):670-5. doi: 10.1016/j.ejmech.2010.12.002. PMID: 21194811. View Source
